molecular formula C11H14N2O3 B8478480 2-Acetamido-N-benzyl-2-hydroxyacetamide

2-Acetamido-N-benzyl-2-hydroxyacetamide

Cat. No. B8478480
M. Wt: 222.24 g/mol
InChI Key: OPWOBTBRDZJZQF-UHFFFAOYSA-N
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Patent
US05654301

Procedure details

Reacting 2-acetamido-N-benzyl-2-ethoxyacetamide (1.00 g, 4.0 mmol), BF3.Et2O (0.91 g, 6.4 mmol) and H2O (0.12 g, 6.7 mmol) followed by aqueous NaHCO3 workup gave an aqueous reaction mixture. The solution was then extracted with EtOAc (3×50 mL), and the combined EtOAc extracts were dried (Na2SO4), and concentrated in vacuo. The residue was purified by flash column chromatography on SiO2 gel (3% MeOH/CHCl3) to give the desired product as a white solid.
Name
2-acetamido-N-benzyl-2-ethoxyacetamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step Two
Name
Quantity
0.12 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([O:16]CC)[C:6]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7])(=[O:3])[CH3:2].B(F)(F)F.CCOCC.O.C([O-])(O)=O.[Na+]>>[C:1]([NH:4][CH:5]([OH:16])[C:6]([NH:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)=[O:7])(=[O:3])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
2-acetamido-N-benzyl-2-ethoxyacetamide
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)NCC1=CC=CC=C1)OCC
Step Two
Name
Quantity
0.91 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
0.12 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave an aqueous reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined EtOAc extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on SiO2 gel (3% MeOH/CHCl3)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)NCC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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